One common method for synthesizing 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol involves a multi-step procedure. The first step is a nucleophilic aromatic substitution reaction, where piperazine is reacted with 2,5-dibromopyridine in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide. This reaction leads to the formation of 1-(5-bromopyridin-2-yl)piperazine. []
In the second step, 1-(5-bromopyridin-2-yl)piperazine is reacted with 2-chloroethanol in the presence of a base, such as sodium hydride, in a polar aprotic solvent, like tetrahydrofuran. This results in an alkylation reaction at the nitrogen of the piperazine ring, yielding the final product, 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol. []
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a versatile building block for the synthesis of various biologically active compounds. Its derivatives have been explored for potential applications in several areas of research, particularly in drug discovery. []
The 5-HT1A and 5-HT7 serotonin receptors are implicated in the pathogenesis and treatment of depression. The compound 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl), which is structurally similar to 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol, showed high affinity for the 5-HT1A receptor. Another compound, 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl), also structurally similar, exhibited dual 5-HT1A/5-HT7 receptor affinity. These compounds, synthesized via a novel microwave-assisted reductive alkylation method, demonstrated antidepressant-like activity in the forced swim test in mice. [] This research suggests that 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol could serve as a starting point for the development of novel antidepressant drugs targeting these specific serotonin receptors.
Derivatives of 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol containing the 9-phenyl-9H-carbazole or dihydroindoline scaffolds have been investigated for their potential anticancer activity. [] These compounds were synthesized by coupling 9-(4-bromophenyl)-9H-carbazole, 3-bromo-9-phenyl-9H-carbazole, or 1-(5-bromoindolin-1-yl)ethan-1-one with dialkyl phosphites and diarylphosphine oxides using a microwave-assisted palladium acetate-catalyzed Hirao reaction. The resulting phosphinoylated and phosphonoylated N-heterocycles exhibited significant cytotoxic activity against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cells. [] This research highlights the potential of using 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol as a starting material for the development of novel anticancer therapeutics.
Benzoxazole derivatives, structurally related to 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol, have shown promising antifungal activity against various Candida species. [] Several N-phenacyl derivatives of 2-mercaptobenzoxazole, including 5-bromo and 5,7-dibromo analogues, exhibited potent activity against Candida albicans, including strains resistant to azoles. The most active compound, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i), effectively inhibited the growth of C. glabrata. [] These findings suggest that 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol could potentially be used as a scaffold for the development of novel antifungal agents with improved activity and reduced resistance.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2